molecular formula C18H17FN4O B1442492 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1351771-25-9

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B1442492
M. Wt: 324.4 g/mol
InChI Key: JAZNYHUGSMVQAA-UHFFFAOYSA-N
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Description

The compound “1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide” is a versatile material extensively used in scientific research due to its diverse applications1. Its unique properties make it valuable in various fields such as drug development, molecular biology, and organic synthesis1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that compounds of this nature are often synthesized using advanced organic chemistry techniques, and their synthesis can be complex1.



Molecular Structure Analysis

The molecular formula of this compound is C18H17FN4O, and it has a molecular weight of 324.352. However, I couldn’t find specific information on the detailed molecular structure of this compound.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, compounds of this nature are often involved in various chemical reactions, especially in the context of drug development and organic synthesis1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be inferred from its molecular structure. However, I couldn’t find specific information on the physical and chemical properties of this compound2.


Scientific Research Applications

  • Antitumor Activity :

    • Hao et al. (2017) synthesized a compound similar to 1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide, which showed inhibition of the proliferation of some cancer cell lines (Hao et al., 2017).
  • Synthesis and Structure Analysis :

    • Richter et al. (2023) reported the crystal and molecular structures of a related compound, which was a side product during the synthesis of an antitubercular agent (Richter et al., 2023).
  • Antibacterial and Antiviral Activity :

    • Golankiewicz et al. (1995) synthesized various imidazo[1,5-a]-1,3,5-triazine derivatives, including benzyl-substituted variants, and examined their inhibitory effects on the replication of ortho- and paramyxoviruses (Golankiewicz et al., 1995).
    • Hackenberg et al. (2013) discussed the synthesis of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole and their preliminary in vitro antibacterial activity (Hackenberg et al., 2013).
  • Antimycobacterial Evaluation :

    • Richter et al. (2022) investigated the antimycobacterial properties of a benzimidazole analogue of an antituberculosis drug candidate, which is structurally related to the compound of interest (Richter et al., 2022).
  • Metabolism and Disposition Studies :

    • Monteagudo et al. (2007) conducted studies on the metabolism and disposition of potent HIV integrase inhibitors using 19F-NMR spectroscopy, including compounds with a similar structural framework (Monteagudo et al., 2007).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols2.


Future Directions

The future directions for research on this compound could involve further exploration of its applications in drug development, molecular biology, and organic synthesis1. Additionally, more research could be done to understand its synthesis, chemical reactions, mechanism of action, and physical and chemical properties.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult a chemistry expert.


properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-(4-fluoro-2-methylphenyl)imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-8-14(19)4-7-16(12)22-18(24)17-10-23(11-21-17)9-13-2-5-15(20)6-3-13/h2-8,10-11H,9,20H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZNYHUGSMVQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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